1-(butan-2-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
1-(butan-2-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-(butan-2-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves multiple steps, including the formation of the pyrazolo[3,4-e][1,4]thiazepine core and the subsequent functionalization of the molecule. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
1-(butan-2-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including its use as a building block in organic synthesis, a potential therapeutic agent in medicine, and a probe in biological studies. In chemistry, it can be used to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it may be investigated for its potential pharmacological properties and therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application. The detailed molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(butan-2-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can be compared with other similar compounds, such as other pyrazolo[3,4-e][1,4]thiazepine derivatives. These comparisons can highlight the unique structural features and properties of the compound, as well as its potential advantages and limitations in various applications.
Properties
Molecular Formula |
C21H29N3O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-butan-2-yl-4-(4-pentoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C21H29N3O3S/c1-4-6-7-12-27-16-10-8-15(9-11-16)19-18-20(22-17(25)13-28-19)24(14(3)5-2)23-21(18)26/h8-11,14,19H,4-7,12-13H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
ZOIXLMKIOZWTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C(C)CC |
Origin of Product |
United States |
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